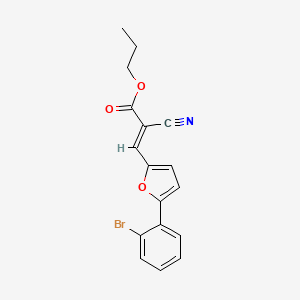

(E)-propyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

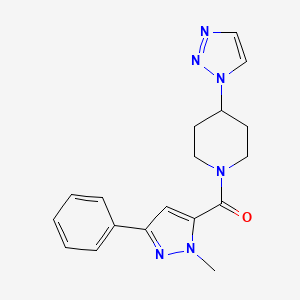

The molecular structure of “(E)-propyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate” would be characterized by the presence of a furan ring, a bromophenyl group, and a cyanoacrylate group. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom . The bromophenyl group consists of a phenyl ring with a bromine atom attached, and the cyanoacrylate group is a polar moiety containing a nitrile and a carbonyl group.Chemical Reactions Analysis

The furan ring in the compound can undergo a variety of reactions. For example, it can participate in electrophilic aromatic substitution reactions . The bromophenyl group can be involved in palladium-catalyzed cross-coupling reactions . The cyanoacrylate group is reactive towards nucleophiles and can participate in Michael addition reactions.Scientific Research Applications

Green Organic Synthesis

- Enantioselective Reduction : A study discusses the synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its enantioselective reduction by marine and terrestrial fungi, yielding compounds with potential for green organic chemistry applications due to their unique CN-bearing stereogenic centers (Jimenez et al., 2019).

Photophysical Properties

- Solvent Polarity Effects : The impact of solvent polarity on the photophysical properties of certain chalcone derivatives, including molecules with furan components, was studied, demonstrating their potential in applications requiring understanding of intramolecular charge transfer and solvent effects (Kumari et al., 2017).

Solar Cell Applications

- Organic Sensitizers : Research on organic sensitizers for solar cell applications includes the development of molecules with furan and cyanoacrylic acid functionalities, highlighting their efficiency in converting photons to current, which is crucial for photovoltaic technologies (Kim et al., 2006).

Antimicrobial Activity

- Furan Derivatives : Studies on the antimicrobial activity of furan derivatives, including those with bromophenyl groups, suggest their potential in developing new antimicrobial agents with specific activity profiles (Buchta et al., 2004).

Electronic Materials

- LED and Solar Cell Materials : Furan-based electronic materials, including chalcone derivatives, have been explored for their applications in LED and solar cell fabrication, focusing on their photoluminescence, optical band gap, and thermal stability (Davanagere & Jayarama, 2019).

properties

IUPAC Name |

propyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-2-9-21-17(20)12(11-19)10-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-8,10H,2,9H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQKASPMXVFUPK-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-propyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)

![N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2947692.png)